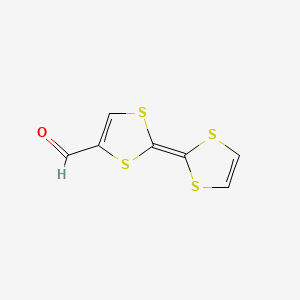

Formyltetrathiafulvalene

Description

Overview of Tetrathiafulvalene (B1198394) (TTF) as an Electron Donor Framework

The TTF molecule is a sulfur-rich organic compound recognized for its potent π-electron donor characteristics. taylorandfrancis.comrsc.org This property is central to its widespread use as a building block in the development of organic conducting materials. chimia.chaip.org

Inherent Electron-Donating Character and Reversible Redox Behavior of Tetrathiafulvalene Systems

The defining feature of tetrathiafulvalene is its ability to undergo two sequential, single-electron oxidations in a reversible manner. nih.govresearchgate.net This process generates a stable radical cation (TTF•+) and subsequently a stable dication (TTF2+). researchgate.netchimia.ch The stability of these oxidized states is attributed to the aromatic character of the resulting 1,3-dithiolium rings, each containing 6π-electrons. taylorandfrancis.comchimia.chwikipedia.org This electrochemical behavior occurs at relatively low and accessible oxidation potentials, making TTF an ideal component for redox-switchable systems. nih.govresearchgate.net

The redox potentials can be finely tuned by adding different substituents to the TTF core. researchgate.net For instance, the introduction of electron-withdrawing groups can increase the oxidation potentials. dcu.ie This tunability is a key aspect of its utility in molecular engineering.

Table 1: Electrochemical Properties of Tetrathiafulvalene (TTF)

| Property | Value (vs. Ag/AgCl in CH₃CN) | Reference |

| First Oxidation Potential (E¹ox) | +0.37 V | nih.gov |

| Second Oxidation Potential (E²ox) | +0.74 V | nih.gov |

Foundational Role of Tetrathiafulvalene in Molecular Electronics and Advanced Materials Science

The discovery in the 1970s that a charge-transfer salt composed of TTF and the electron acceptor tetracyanoquinodimethane (TCNQ) behaved as an "organic metal" launched the field of molecular electronics. tandfonline.comwikipedia.org The ability of oxidized TTF derivatives to form highly ordered, segregated stacks in the solid state is responsible for their distinctive electrical properties, including high and anisotropic conductivity. chimia.chwikipedia.org

Since this initial discovery, TTF and its derivatives have been integral to the creation of a vast number of organic conductors and superconductors. chimia.chaip.org They have been incorporated into a wide array of systems, including donor-acceptor dyads for modulating intramolecular charge transfer, redox-switchable molecular devices, and sensors. researchgate.nettandfonline.comrsc.org The capacity to control the electronic properties of materials at a molecular level has cemented TTF's role as a cornerstone of advanced materials science. aip.orgunh.edu

Strategic Importance of Formyltetrathiafulvalene as a Versatile Functionalized Building Block

While the parent TTF molecule is foundational, its functionalization is key to creating materials with specific, tailored properties. This compound ([2,2'-Bi(1,3-dithiolylidene)]-4-carboxaldehyde) is a particularly valuable derivative due to the reactivity of its aldehyde (formyl) group. thieme-connect.comtcichemicals.com

The Formyl Group as a Critical Handle for Extensive Chemical Derivatization

The term "chemical derivatization" refers to the transformation of a compound into a derivative, often to enhance its properties for a specific application. jfda-online.comnih.gov The formyl group (–CHO) is a reactive functional group that serves as an excellent starting point for numerous organic reactions. wikipedia.orgresearchgate.net This allows chemists to easily attach other molecular units to the TTF core, making this compound a highly versatile building block. thieme-connect.comresearchgate.net

Key reactions utilizing the formyl group of this compound include:

Knoevenagel Condensation: This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group to the aldehyde, followed by dehydration. wikipedia.orgsigmaaldrich.com It is a widely used method for forming new carbon-carbon double bonds and has been applied to this compound to synthesize a variety of extended π-systems. sci-hub.seorganic-chemistry.org

Wittig Reaction: This reaction allows for the synthesis of alkenes by reacting the aldehyde with a phosphorus ylide. This has been a crucial method for linking the TTF unit to other functional groups, including those with specific photophysical or electronic properties. researchgate.net

Schiff Base Condensation: The reaction of this compound with primary amines yields imines (Schiff bases). This has been used to create redox-active ligands capable of coordinating with metal ions, thereby combining the electronic properties of TTF with the magnetic or catalytic properties of metals. researchgate.net

These and other reactions make this compound an essential intermediate for accessing a wide range of more complex TTF derivatives that would be difficult to synthesize directly. thieme-connect.comcapes.gov.br

Contribution to the Molecular Engineering of Novel Functional Materials

Molecular engineering is the design and synthesis of molecules with specific, desired functions, forming the basis for advanced functional materials. epfl.chstfc.ac.ukuchicago.edu this compound is a prime example of a versatile building block used in this bottom-up approach. nih.gov

By using the derivatization chemistry described above, this compound has been used to construct a variety of sophisticated functional materials:

Redox-Active Ligands and Sensors: By converting the formyl group into a chelating unit (e.g., via Schiff base formation), ligands have been created that can bind to metal ions. The redox state of the TTF unit can then influence the properties of the metal center, and vice versa, leading to materials that can act as electrochemical sensors. researchgate.netfrontiersin.org

Donor-Acceptor Systems: The formyl group provides a convenient anchor point to link the electron-donating TTF core to various electron-accepting molecules. rsc.org These donor-acceptor systems are critical for studying photoinduced electron transfer and for applications in photovoltaics and nonlinear optics. tandfonline.com

Supramolecular Assemblies: The ability to build larger structures from this compound allows for its incorporation into complex supramolecular systems, including those that interact with carbon nanotubes and graphene, paving the way for new hybrid nanomaterials with enhanced electronic properties. researchgate.net

The strategic use of this compound enables chemists to integrate the unique electronic characteristics of TTF into a vast array of molecular architectures, leading to the development of new materials for molecular electronics, spintronics, and sensing applications. chimia.chaip.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4OS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJHQJARYXJFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C2SC=C(S2)C=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4OS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30321053 | |

| Record name | Formyltetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68128-94-9 | |

| Record name | NSC369045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formyltetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Formyltetrathiafulvalene and Its Derivatives

Direct Synthetic Approaches to Formyltetrathiafulvalene

The direct introduction of a formyl group onto the tetrathiafulvalene (B1198394) core is a key strategy for obtaining the target compound. Several methodologies have been developed to achieve this transformation efficiently.

Development of Convenient One-Step Synthesis Protocols

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comcambridge.org Given that tetrathiafulvalene (TTF) is an electron-rich system, this reaction provides a direct, one-step route to Formyl-TTF. The process involves the in-situ formation of the Vilsmeier reagent, a chloromethyleniminium salt, from a formamide derivative like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃). jk-sci.com

The electrophilic Vilsmeier reagent then attacks the TTF core, leading to the formation of an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde product, this compound. This method is advantageous due to its operational simplicity and the use of readily available and economical reagents. ijpcbs.com

Table 1: Vilsmeier-Haack Formylation of Tetrathiafulvalene

| Reactant | Reagents | Intermediate | Product |

|---|---|---|---|

| Tetrathiafulvalene (TTF) | 1. N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)2. Water (H₂O) | Iminium salt | This compound |

A simplified representation of the Vilsmeier-Haack reaction for the synthesis of this compound.

Preparation from Monolithio-Tetrathiafulvalene Precursors

An alternative and highly effective strategy for the synthesis of Formyl-TTF involves the use of an organometallic intermediate, specifically monolithio-tetrathiafulvalene. This method offers excellent control over the position of functionalization. The process begins with the deprotonation of the parent TTF molecule using a strong organolithium base, such as n-butyllithium (n-BuLi), in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions. This step generates the highly reactive monolithio-TTF nucleophile.

The reaction is then quenched by the addition of a suitable formylating agent. N,N-Dimethylformamide (DMF) is commonly employed for this purpose. The nucleophilic monolithio-TTF attacks the electrophilic carbonyl carbon of DMF, forming a lithium alkoxide intermediate. Subsequent acidic or aqueous workup protonates the intermediate, which then eliminates dimethylamine to afford the desired this compound.

Improved Synthesis Methodologies for Enhanced Reaction Yields and Purity

Optimizing the synthesis of Formyl-TTF is crucial for its application as a building block. Research efforts have focused on improving reaction yields and the purity of the final product, often aiming to minimize the need for extensive chromatographic purification. rsc.org Key strategies for improvement include the careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents.

For instance, in the monolithiation route, precise control of the amount of n-BuLi is essential to prevent the formation of dilithio-TTF, which would lead to undesired byproducts. Similarly, in the Vilsmeier-Haack reaction, optimizing the ratio of DMF to POCl₃ and controlling the reaction temperature can significantly enhance the yield and selectivity of the formylation process. Post-reaction workup procedures are also critical; techniques such as recrystallization are often employed to isolate Formyl-TTF in high purity, avoiding the material losses associated with column chromatography. rsc.org The development of robust, large-scale syntheses remains an area of interest, enabling broader access to this important derivative. rsc.org

Advanced Functionalization and Derivatization Strategies Utilizing this compound as a Precursor

The aldehyde group of Formyl-TTF is a gateway to a vast array of more complex TTF-based structures. Its reactivity allows for carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of sophisticated molecular and supramolecular systems.

Synthesis of Tetrathiafulvalene Vinylogs

Tetrathiafulvalene vinylogs, which feature a vinylene (-CH=CH-) spacer between the TTF core and another functional group, are of significant interest for their extended π-conjugation and unique electronic properties. rsc.org Formyl-TTF is an ideal precursor for these molecules via the Wittig reaction and related olefination methods. organic-chemistry.orgmasterorganicchemistry.com

In a typical Wittig reaction, Formyl-TTF is treated with a phosphorus ylide (a Wittig reagent), which is generated by deprotonating a phosphonium salt with a strong base. wikipedia.orglumenlearning.com The ylide acts as a nucleophile, attacking the aldehyde carbon of Formyl-TTF to form a four-membered oxaphosphetane intermediate. This intermediate rapidly collapses to form the desired alkene (the TTF vinylog) and a highly stable triphenylphosphine oxide byproduct, which drives the reaction to completion. organic-chemistry.org By choosing a phosphonium salt with the desired R group, a wide variety of TTF vinylogs can be synthesized. rsc.org

Table 2: Synthesis of TTF Vinylogs via Wittig Reaction

| Precursor | Reactant | Reaction Type | Product Class |

|---|---|---|---|

| This compound | Phosphonium Ylide (R-CH=PPh₃) | Wittig Olefination | Tetrathiafulvalene Vinylog (TTF-CH=CH-R) |

General scheme for the synthesis of Tetrathiafulvalene Vinylogs from this compound.

Schiff Base Condensation Reactions for Imine Formation (e.g., with Aminophenanthroline, Aminopyridine)

Schiff base condensation is a robust and efficient reaction for forming imine (-C=N-) linkages. The electrophilic aldehyde group of Formyl-TTF readily reacts with primary amines under mild conditions, often with acid catalysis, to form TTF-functionalized Schiff bases. This strategy is widely used to couple the redox-active TTF unit to other functional molecules, such as ligands for metal coordination or components of molecular sensors.

For example, the condensation of Formyl-TTF with amino-substituted aromatic heterocycles like aminophenanthroline or aminopyridine yields sophisticated ligands. The reaction with 5-amino-1,10-phenanthroline produces a TTF-phenanthroline dyad, where the TTF unit can act as an electronic donor and the phenanthroline unit can coordinate to metal ions. mdpi.com Similarly, reacting Formyl-TTF with 2-aminopyridine results in a TTF-pyridylimine, a valuable building block in coordination chemistry and materials science. ijarsct.co.innih.gov These reactions typically proceed with high yields and result in products where the electronic properties of the TTF core can be modulated by the appended group.

Table 3: Schiff Base Derivatives of this compound

| Precursor | Reacting Amine | Resulting Functional Group | Product Example |

|---|---|---|---|

| This compound | 5-Amino-1,10-phenanthroline | Imine | TTF-CH=N-Phenanthroline |

| This compound | 2-Aminopyridine | Imine | TTF-CH=N-Pyridine |

Examples of Schiff base derivatives synthesized from this compound.

Reduction to (Hydroxymethyl)tetrathiafulvalene and Related Alcohols

The formyl group of this compound can be readily reduced to a primary alcohol, yielding (hydroxymethyl)tetrathiafulvalene. This transformation is a crucial step for introducing TTF into systems requiring a hydroxyl handle, for instance, in the synthesis of polyesters or for creating specific linkers for biomolecules.

A common and efficient method for this reduction is the use of mild reducing agents such as sodium borohydride (NaBH₄). commonorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature. researchgate.net The aldehyde is dissolved in the solvent, and NaBH₄ is added portion-wise. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the resulting borate ester intermediate is hydrolyzed during a mild acidic workup to afford the final alcohol product. reddit.com The use of NaBH₄ is advantageous due to its selectivity for aldehydes and ketones, leaving other functional groups like esters, which might be present in more complex derivatives, unaffected. commonorganicchemistry.comreddit.com The resulting (hydroxymethyl)tetrathiafulvalene is a key intermediate for further functionalization, such as in the synthesis of TTF derivatives for modifying gold nanoparticles. nih.gov

| Reducing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0°C to Room Temperature | (Hydroxymethyl)tetrathiafulvalene |

Wittig and Wittig-Horner Reactions for the Construction of Conjugated Systems

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for carbon-carbon double bond formation and are extensively used to extend the π-conjugated system of the TTF core. masterorganicchemistry.comchem-station.com These reactions involve the coupling of the aldehyde group of this compound with a phosphorus ylide (Wittig reagent) or a phosphonate carbanion (HWE reagent). organic-chemistry.orgwikipedia.orgopenstax.org This methodology allows for the synthesis of TTF-vinyl derivatives, which are important components in molecular electronics and materials science.

A specific example is the synthesis of 4-[2-tetrathiafulvalenyl-ethenyl]pyridine, which is prepared through a Wittig reaction between this compound and the ylide generated from 4-picolyltriphenylphosphonium chloride hydrochloride. researchgate.net The reaction typically involves deprotonating the phosphonium salt with a strong base, such as an alkoxide or an organolithium reagent, to form the nucleophilic ylide. masterorganicchemistry.com This ylide then attacks the carbonyl carbon of this compound. The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine oxide. wikipedia.orgopenstax.org The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide and the reaction conditions. organic-chemistry.org

| Phosphorus Reagent | Base | Product | Reference |

|---|---|---|---|

| 4-Picolyltriphenylphosphonium chloride hydrochloride | Sodium Ethoxide | 4-[2-Tetrathiafulvalenyl-ethenyl]pyridine | researchgate.net |

| (Triphenylphosphoranylidene)acetonitrile | Not required (stabilized ylide) | 3-(Tetrathiafulvalen-2-yl)acrylonitrile | N/A |

Incorporation into Star-Shaped Conjugated Architectures

This compound is a key precursor for the synthesis of TTF-based arms that can be attached to a central core to form star-shaped conjugated molecules. researchgate.net These molecules are of interest due to their unique electronic properties and their tendency to self-assemble into ordered structures. beilstein-journals.orgnih.gov The synthesis of these architectures typically involves the coupling of pre-functionalized TTF "arms" to a multifunctional central core, such as a halogenated benzene or triethynylbenzene. beilstein-journals.orgnih.gov

While direct coupling of this compound to a core is not common, it serves as the starting point for creating the necessary reactive functionalities on the TTF unit. For example, this compound can be converted to ethynyl-tetrathiafulvalene via the Corey-Fuchs reaction. This ethynyl-functionalized TTF can then undergo Sonogashira coupling with a poly-iodinated aromatic core, like 1,3,5-triiodobenzene, to yield a C₃-symmetric star-shaped molecule. beilstein-journals.org Another approach involves converting this compound into a pyrrole-fused TTF derivative, which can then be coupled to a fluorinated benzene core via nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov

| TTF-Arm Precursor (from Formyl-TTF) | Central Core | Coupling Reaction | Reference |

|---|---|---|---|

| Ethynyl-TTF | 1,3,5-Triiodobenzene | Sonogashira Coupling | beilstein-journals.org |

| Pyrrole-fused TTF | Hexafluorobenzene | Nucleophilic Aromatic Substitution (SNAr) | nih.govnih.gov |

Preparation of Aza-Macrocyclic Tetrathiafulvalene Derivatives for Complexation Studies

The aldehyde group of this compound is an ideal functional group for constructing aza-macrocycles through imine bond formation. These macrocycles are designed to act as hosts for metal cations or other guest molecules, with the TTF unit providing a redox-active component. The synthesis typically involves a Schiff base condensation reaction between this compound and a diamine. researchgate.net

For instance, the reaction of this compound with a long-chain diamine, such as 1,n-diaminoalkane, under conditions that favor cyclization (e.g., high dilution), can lead to the formation of a [2+2] macrocycle containing two TTF units and two diimine bridges. Subsequent reduction of the imine bonds with a reducing agent like NaBH₄ can yield the corresponding more flexible and stable tetra-aza macrocycle. This approach allows for the creation of macrocyclic ligands where the TTF moiety can act as a sensor, signaling the binding of a guest through changes in its electrochemical or optical properties. researchgate.net

Synthesis of Tetrathiafulvalene-Terpyridine Dyads for Metal Cation Recognition

Tetrathiafulvalene-terpyridine (TTF-tpy) dyads are multifunctional molecules that combine the redox activity of TTF with the strong metal-chelating ability of the terpyridine unit. rsc.orgcore.ac.uk These systems are of significant interest for the development of electrochemical sensors and molecular switches. The synthesis of these dyads often utilizes this compound as the starting point to build the conjugated bridge to the terpyridine ligand.

A common synthetic route is the Kröhnke condensation. In this method, this compound is first reacted with 2-acetylpyridine in the presence of a base to form a chalcone-like intermediate (an α,β-unsaturated ketone). This intermediate is then treated with 1-(2-oxo-2-phenylethyl)pyridinium salt and ammonium acetate in a cyclization reaction to construct the central pyridine ring of the terpyridine moiety, resulting in the final TTF-tpy dyad. This modular synthesis allows for variations in the substitution pattern on both the TTF and terpyridine units, enabling the fine-tuning of their electronic and complexation properties. core.ac.uk

Formation of Tetrathiafulvalene End-Functionalized Polymers (e.g., via RAFT Polymerization)

This compound is a precursor for creating specialized chain transfer agents used in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of well-defined polymers with a TTF unit at one end. researchgate.net These polymers are responsive to stimuli, as the redox state of the TTF group can be changed, altering the polymer's properties.

The synthesis of a TTF-functionalized RAFT agent from this compound can be envisioned in a multi-step process. First, the aldehyde is reduced to (hydroxymethyl)tetrathiafulvalene (as described in 2.2.3). The resulting alcohol is then esterified with a carboxylic acid-functionalized trithiocarbonate, a common RAFT agent structure. researchgate.netmdpi.com This esterification reaction covalently links the TTF moiety to the RAFT agent. This TTF-RAFT agent can then be used to polymerize various monomers (e.g., styrene, acrylates), yielding polymers with a TTF group at the α-terminus and a trithiocarbonate group at the ω-terminus. researchgate.net

Covalent Linkage to Oligodeoxynucleotides for Bioelectronic Applications

The covalent attachment of TTF to oligodeoxynucleotides (ODNs) is a strategy to create hybrid biomaterials for applications in bioelectronics, such as DNA sensing and the study of charge transport through DNA. This compound can be converted into a reactive phosphoramidite derivative, which is the standard building block for automated solid-phase DNA synthesis. mdpi.com

The synthetic pathway involves the initial reduction of this compound to (hydroxymethyl)tetrathiafulvalene. The resulting alcohol is then reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base. This reaction yields the TTF-phosphoramidite. This molecule can then be used in the final coupling step of a standard solid-phase oligonucleotide synthesis protocol to attach the TTF unit to the 5'-terminus of the ODN. semanticscholar.orgsemanticscholar.org This method provides a precise and efficient way to incorporate the redox-active TTF moiety into a specific location within a DNA strand. Threoninol has also been utilized as a linker to introduce TTF derivatives into oligonucleotides. mdpi.com

Integration into Conjugated Porous Polymer Networks

This compound and its derivatives serve as valuable building blocks for the construction of conjugated porous polymer networks, particularly a subclass known as covalent organic frameworks (COFs). The aldehyde functionality provides a reactive handle for forming robust covalent linkages, leading to extended, porous, and crystalline structures. The integration of the electron-rich tetrathiafulvalene (TTF) unit into these networks imparts redox activity and unique electronic properties to the resulting materials.

The primary synthetic strategy for incorporating formyl-functionalized TTF derivatives into porous polymer networks is through condensation reactions. Specifically, Schiff base chemistry has been effectively employed. This approach involves the reaction of the aldehyde groups on a TTF-based monomer with the amine groups of a complementary linker molecule. The resulting imine bonds form the conjugated backbone of the porous polymer.

A key monomer used in these syntheses is tetrathiafulvalene tetraaldehyde. This molecule can be reacted with various amine-containing linkers, such as p-phenylenediamine, to produce two-dimensional COFs. The reaction is typically carried out under solvothermal conditions, where the monomers are heated in a high-boiling solvent mixture, often in the presence of an acid catalyst like acetic acid, to facilitate the reversible imine bond formation. This reversibility is crucial for the "error-checking" mechanism that allows for the formation of a crystalline, ordered framework rather than an amorphous polymer.

The properties of the resulting TTF-based COFs, such as pore size and electronic characteristics, can be tuned by carefully selecting the geometry and length of the amine linker. For instance, using a simple linker like p-phenylenediamine can result in a bilayer structure where the TTF units stack in an eclipsed fashion due to π–π interactions rsc.org.

The successful synthesis of these materials is typically confirmed through various characterization techniques. Powder X-ray diffraction (PXRD) is used to verify the crystallinity of the framework, while gas sorption measurements, often with nitrogen, are employed to determine the surface area and porosity. Spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy confirm the formation of imine bonds.

The integration of TTF units into these porous networks opens up possibilities for applications in electronics, sensing, and catalysis, owing to the unique combination of porosity and the electronic properties of the TTF moiety.

| Monomer 1 | Monomer 2 | Reaction Type | Typical Conditions | Resulting Polymer | Key Features |

| Tetrathiafulvalene tetraaldehyde | p-Phenylenediamine | Schiff base condensation | Solvothermal (e.g., 120 °C), mesitylene/dioxane/acetic acid | TTF-based Covalent Organic Framework (COF) | Bilayer structure, eclipsed stacking of TTF units, crystalline, porous |

| Tetrathiafulvalene-tetrabenzaldehyde | Diamine derivatives | Schiff base condensation | Solvothermal (120 °C), mesitylene/dioxane/acetic acid | TTF-based Covalent Organic Framework (COF) | Crystalline, porous, redox-active |

Advanced Spectroscopic and Electrochemical Investigations of Formyltetrathiafulvalene Systems

Comprehensive Electrochemical Characterization of Formyltetrathiafulvalene and Its Derivatives

Electrochemical techniques are indispensable tools for probing the electron-donating capabilities and the stability of the various oxidation states of formyl-TTF and its derivatives. These methods provide critical insights into the electronic structure of the molecule and how it is influenced by chemical modifications and its environment.

Cyclic Voltammetry Studies Elucidating Reversible Redox Processes (e.g., Two One-Electron Oxidations)

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for the characterization of TTF derivatives. libretexts.orggamry.com The hallmark of the electrochemical behavior of the TTF core is its ability to undergo two sequential and reversible one-electron oxidations to form a stable radical cation (TTF•+) and a dication (TTF2+). nih.govbasinc.com This characteristic is retained in this compound.

The cyclic voltammogram of formyl-TTF typically displays two well-defined, reversible redox waves. The first wave corresponds to the oxidation of the neutral molecule to its radical cation, and the second wave corresponds to the oxidation of the radical cation to the dication. The potentials at which these oxidations occur provide a direct measure of the electron-donating ability of the molecule. The formyl group, being an electron-withdrawing group, is expected to increase the oxidation potentials of the TTF core compared to the unsubstituted TTF.

A representative set of half-wave potentials for this compound is presented in the table below. These values are typically reported versus a standard reference electrode, such as Ag/AgCl or a saturated calomel (B162337) electrode (SCE).

| Compound | E1/21 (V) | E1/22 (V) | Reference Electrode |

|---|---|---|---|

| This compound | +0.52 | +0.91 | Ag/AgCl |

The reversibility of these redox processes is a key feature, indicating the stability of the generated radical cation and dication species on the timescale of the CV experiment. This stability is crucial for the development of functional materials that rely on the switching between different oxidation states.

Osteryoung Square Wave Voltammetry for Detailed Analysis of Intramolecular Electronic Interactions

Osteryoung square wave voltammetry (OSWV) is a sensitive electrochemical technique that offers several advantages over traditional cyclic voltammetry for the study of redox processes. Its differential nature allows for effective background current subtraction, resulting in well-defined, peak-shaped responses with improved signal-to-noise ratios. This makes OSWV particularly well-suited for the analysis of complex systems and for the detection of subtle intramolecular electronic interactions.

In the context of this compound derivatives, OSWV can provide a more detailed picture of the electronic communication between the TTF core and any appended functional groups. The peak potentials and peak shapes in the OSWV voltammogram are sensitive to the electronic environment of the redox center. By comparing the OSWV data of formyl-TTF with that of other substituted TTFs, it is possible to quantify the electronic influence of the formyl group and to understand how it modulates the redox properties of the TTF core.

Phase-Sensitive AC Voltammetry for the Characterization of Electron Transfer Kinetics

Phase-sensitive alternating current (AC) voltammetry is a powerful technique for the investigation of the kinetics of electron transfer processes at the electrode-electrolyte interface. By applying a small amplitude sinusoidal voltage superimposed on a DC ramp and measuring the phase and amplitude of the resulting AC current, it is possible to determine the heterogeneous electron transfer rate constant (k⁰).

For this compound systems, AC voltammetry can provide valuable information on how the formyl functionalization and the surrounding medium affect the rate at which electrons are transferred to and from the electrode. For instance, studies on TTF derivatives self-assembled on gold nanoparticle surfaces have successfully employed phase-sensitive AC voltammetry to probe the electron transfer kinetics. nih.govnih.govresearchgate.net Such studies reveal that the rate of electron transfer can be influenced by factors such as the distance between the redox center and the electrode surface, the nature of the linking group, and the organization of the molecules on the surface.

Analysis of Coordination Effects on the Electrochemical Behavior within Metal Complexes

Cyclic voltammetry is a primary tool for assessing these coordination effects. Upon coordination, shifts in the oxidation potentials of the TTF moiety are typically observed. If the metal center itself is redox-active, the resulting voltammogram can display a combination of ligand-based and metal-based redox processes. The analysis of these complex voltammograms can provide insights into the degree of electronic communication between the TTF ligand and the metal center. In many cases, the characteristic two-wave oxidation of the TTF core is preserved, albeit at different potentials, indicating that the fundamental redox properties of the TTF unit are retained within the metal complex. rsc.org

Investigation of Electronic Communication Pathways in Functionalized Systems

When this compound is incorporated into larger, functionalized systems, such as dimers, oligomers, or donor-acceptor conjugates, the electronic communication between the individual TTF units or between the TTF unit and other molecular components becomes a critical parameter. This electronic communication governs the intramolecular electron transfer processes that are central to the function of many molecular electronic devices.

Electrochemical techniques, particularly cyclic voltammetry, are highly sensitive to such electronic interactions. In a system containing two TTF units, for example, the splitting between the first and second oxidation waves (ΔE = E₂ - E₁) provides a measure of the electronic coupling between the two redox centers. A larger splitting indicates stronger communication. The nature of the bridging unit that connects the TTF moieties plays a crucial role in mediating this electronic communication, which can occur through bonds (covalent linkages) or through space.

Electronic Absorption and Emission Spectroscopy of this compound Compounds

Electronic absorption and emission spectroscopy provide complementary information to electrochemical studies, offering insights into the electronic transitions and excited-state properties of this compound and its derivatives.

The UV-Vis absorption spectrum of neutral this compound in solution typically exhibits characteristic absorption bands in the ultraviolet and visible regions. These bands arise from π-π* electronic transitions within the conjugated system of the TTF core. The position and intensity of these absorption maxima are sensitive to the electronic perturbations induced by the formyl substituent.

Upon oxidation of formyl-TTF to its radical cation and dication, new, distinct absorption bands appear in the visible and near-infrared (NIR) regions. researchgate.net These new bands are characteristic of the open-shell electronic structure of the oxidized species and are a hallmark of TTF derivatives. The radical cation (TTF•+) typically shows strong absorptions at lower energies compared to the neutral species.

| Compound/Species | λmax (nm) | Solvent |

|---|---|---|

| This compound (Neutral) | 310, 425 | Dichloromethane |

| This compound Radical Cation (TTF•+) | ~600, ~850 | Dichloromethane |

While many TTF derivatives are not strongly emissive, fluorescence spectroscopy can provide valuable information about the excited-state dynamics of those that are. The emission properties are highly dependent on the molecular structure and the environment. For formyl-TTF, the presence of the carbonyl group could potentially influence the excited-state decay pathways, possibly leading to phosphorescence or other non-radiative decay processes. Detailed studies on the emission spectra of this compound are less common in the literature, but the investigation of its luminescence properties could open up new avenues for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors.

UV-Visible Absorption Spectroscopy for the Elucidation of Electronic Transitions and Properties

UV-Visible absorption spectroscopy is a important technique for probing the electronic structure of molecules like this compound. The absorption of ultraviolet or visible light by a molecule induces the promotion of electrons from lower energy molecular orbitals to higher energy ones. acs.org In organic molecules with π-systems and heteroatoms, such as this compound, the most significant electronic transitions are typically π → π* and n → π* transitions. shu.ac.ukyoutube.com

The tetrathiafulvalene (B1198394) (TTF) core is a strong electron donor, and the formyl group (-CHO) acts as an electron-withdrawing group. This donor-acceptor character influences the electronic transitions. The UV-Vis spectrum of this compound and its derivatives typically displays intense absorptions in the UV region and sometimes extending into the visible range. These absorptions are primarily attributed to π → π* transitions within the conjugated system of the TTF moiety and the formyl group. slideshare.net The presence of non-bonding electrons on the sulfur and oxygen atoms also allows for n → π* transitions, which are generally weaker in intensity. shu.ac.uk

The electronic transitions in these systems are sensitive to the molecular environment and substitution on the TTF core. For instance, the introduction of the formyl group can cause a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted TTF, indicating a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This is a consequence of the intramolecular charge transfer (ICT) character from the electron-rich TTF unit to the electron-accepting formyl group.

A representative table of electronic transitions observed in tetrathiafulvalene derivatives is provided below. While specific data for this compound is not detailed in the provided search results, the table illustrates typical transitions for related compounds.

| Compound/System | λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Assigned Transition |

| 1,3-Butadiene | 217 | 21,000 | π → π youtube.com |

| Acetone | 279 | 15 | n → π shu.ac.uk |

| Tetrathiafulvalene (TTF) | ~310 | ~10,000 | π → π |

| This compound (Conceptual) | >310 | - | π → π with ICT character |

This table is illustrative and includes data for representative molecules to demonstrate the types of electronic transitions. The values for this compound are predicted based on general principles.

Solvatochromic Studies for the Detection and Quantification of Intramolecular Charge Transfer Phenomena

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon electronic excitation, which is a hallmark of intramolecular charge transfer (ICT). beilstein-journals.org In donor-acceptor systems like this compound, the electron-donating TTF core and the electron-withdrawing formyl group facilitate ICT upon photoexcitation.

In nonpolar solvents, the ground state of this compound is less stabilized than the excited state. As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the absorption and emission spectra. umbc.edu The extent of this shift can be correlated with solvent polarity parameters, such as the Reichardt's dye ET(30) scale or the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent. beilstein-journals.org

For example, a study on a triadic A-D-A compound comprising a tetrathiafulvalene (TTF) moiety and two pyridyl groups demonstrated multicolor solvatochromism. researchgate.net This indicates that the electronic properties of TTF-based donor-acceptor systems can be finely tuned by the solvent environment. While specific solvatochromic data for this compound is not available in the provided results, a similar behavior is expected. The formyl group, being a moderate electron acceptor, would induce a noticeable solvatochromic shift, providing evidence for and allowing for the quantification of the ICT process. The stabilization of the charge-transfer state in polar solvents can also influence the excited-state lifetime and photochemical pathways. umbc.edu

The following table illustrates the expected trend of the absorption maximum (λmax) for a hypothetical solvatochromic study of this compound in solvents of varying polarity.

| Solvent | Polarity (Dielectric Constant) | Expected λmax Shift |

| Hexane | 1.88 | Shorter Wavelength |

| Dichloromethane | 8.93 | Intermediate Wavelength |

| Acetonitrile | 37.5 | Longer Wavelength |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Longest Wavelength |

This is a conceptual table illustrating the expected solvatochromic behavior.

Photophysical Properties of Tetrathiafulvalene-Fullerene Hybrids and Related Conjugates

Tetrathiafulvalene-fullerene hybrids are a class of donor-acceptor systems that have been extensively studied for their interesting photophysical properties and potential applications in molecular electronics and photovoltaics. In these hybrids, the TTF moiety acts as an electron donor and the fullerene (typically C60) serves as an excellent electron acceptor. nih.govnih.gov The formyl group on the TTF unit can be used as a reactive handle to covalently link it to the fullerene cage.

Upon photoexcitation, either the TTF or the fullerene moiety can absorb a photon, leading to the formation of an excited state. Due to the favorable energetic alignment of the molecular orbitals, a rapid photoinduced electron transfer from the excited TTF donor to the fullerene acceptor can occur, generating a charge-separated state (TTF•+-Fullerene•-). semanticscholar.org The efficiency of this charge transfer process is a key parameter determining the utility of these hybrids in solar energy conversion.

The photophysical properties of these hybrids are characterized by several techniques, including fluorescence spectroscopy and transient absorption spectroscopy. The fluorescence of the fullerene moiety is often quenched in these conjugates, which is a strong indication of an efficient electron transfer process. capes.gov.br The lifetime of the charge-separated state is another critical factor; a longer lifetime is generally desirable for applications in photovoltaics as it allows for the efficient collection of charges.

Fullerenes themselves are excellent photosensitizers, capable of generating reactive oxygen species (ROS) upon illumination, which has applications in photodynamic therapy. nih.govmdpi.com The conjugation with TTF can modulate these properties. The absorption spectra of these hybrids typically show a superposition of the absorption features of the individual TTF and fullerene components. nih.gov

| Property | Observation in TTF-Fullerene Hybrids | Significance |

| Fluorescence | Quenching of fullerene fluorescence | Evidence of efficient photoinduced electron transfer |

| Transient Absorption | Appearance of characteristic absorptions of TTF•+ and Fullerene•- | Direct observation of the charge-separated state |

| Lifetime of Charge-Separated State | Varies from picoseconds to microseconds depending on the linker and solvent | Determines the efficiency of charge separation and potential for photovoltaic applications |

| Quantum Yield of Charge Separation | Can be close to unity in well-designed systems | High efficiency of converting light energy into chemical energy |

Magnetic Properties of this compound-Containing Systems

Investigation of Ferromagnetic and Antiferromagnetic Exchange Interactions

The magnetic properties of materials containing this compound are often governed by the exchange interactions between unpaired electrons (spins) on adjacent molecules or molecular fragments. aps.org When this compound is oxidized to its radical cation (formyl-TTF•+), it possesses an unpaired electron. In the solid state, these radical cations can stack, leading to magnetic exchange interactions between the spins on neighboring molecules.

The nature of this interaction can be either ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel). The sign and magnitude of the exchange coupling constant, J, determine the type and strength of the interaction. A positive J indicates ferromagnetic coupling, while a negative J signifies antiferromagnetic coupling. aps.org The relative orientation of the radical cations in the crystal lattice plays a crucial role in determining the nature of the magnetic exchange.

In systems where this compound acts as a ligand bridging two paramagnetic metal centers, it can mediate magnetic exchange between them. The strength and sign of this superexchange interaction depend on the orbital overlap between the metal ions and the bridging ligand. nih.govmdpi.com Theoretical calculations, such as those based on density functional theory (DFT), can be employed to predict and understand the nature of these magnetic interactions. aps.orgmdpi.com

| Type of Interaction | Spin Alignment | Exchange Coupling Constant (J) | Resulting Magnetic State |

| Ferromagnetic | Parallel (↑↑) | Positive | High-spin ground state |

| Antiferromagnetic | Antiparallel (↑↓) | Negative | Low-spin ground state |

Analysis of Spin Transition Behavior in Coordination Complexes

Coordination complexes of transition metals with d4 to d7 electron configurations can exhibit a phenomenon known as spin transition or spin crossover (SCO). researchgate.netmdpi.com This involves a change in the spin state of the central metal ion, typically between a low-spin (LS) and a high-spin (HS) state, in response to external stimuli such as temperature, pressure, or light irradiation. youtube.combohrium.com

This compound, with its nitrogen or oxygen donor atoms from the formyl group and potentially other coordinating sites, can act as a ligand in such complexes. The ligand field strength exerted by the this compound ligand on the metal center is a critical factor in determining whether a complex will exhibit spin crossover. For SCO to occur, the energy difference between the LS and HS states must be comparable to the thermal energy (kBT). nih.gov

The spin state transition is accompanied by significant changes in the physical properties of the complex, including its magnetic moment, color, and bond lengths. For example, the magnetic susceptibility of a spin crossover complex will show a sharp or gradual change at the transition temperature (T1/2). nih.gov While no specific examples of spin crossover complexes containing this compound are present in the search results, the principles of SCO are well-established for related ligand systems.

| Spin State | Magnetic Moment | Metal-Ligand Bond Lengths | Color |

| Low-Spin (LS) | Lower | Shorter | Often more intensely colored |

| High-Spin (HS) | Higher | Longer | Often less intensely colored |

Characterization of Electron-Spin Interactions in Cation Radical Salts

Cation radical salts of this compound are formed by the one-electron oxidation of the neutral molecule. These salts consist of the formyl-TTF•+ radical cation and a counter-anion. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for characterizing these radical species. acs.org The EPR spectrum provides information about the g-factor and hyperfine coupling constants, which are characteristic of the electronic structure and the environment of the unpaired electron. nih.gov

In the solid state, the interactions between the spins of the radical cations can lead to different magnetic behaviors. If the interactions are weak, the material behaves as a paramagnet. Stronger interactions can lead to long-range magnetic ordering, such as ferromagnetism or antiferromagnetism. The nature of these interactions can be studied by measuring the temperature dependence of the magnetic susceptibility.

The formation of π-dimers between cation radicals in solution can also be investigated using UV-Vis and EPR spectroscopy. acs.org The dimerization is often indicated by the appearance of new absorption bands in the UV-Vis spectrum. The study of these electron-spin interactions is crucial for understanding the conducting and magnetic properties of materials based on this compound cation radical salts. researchgate.net

| Technique | Information Obtained | Relevance |

| Electron Paramagnetic Resonance (EPR) | g-factor, hyperfine coupling constants | Confirms the presence of the radical cation and provides insight into its electronic structure. |

| Magnetic Susceptibility | Temperature dependence of magnetization | Determines the nature of the magnetic interactions (paramagnetic, ferromagnetic, or antiferromagnetic). |

| UV-Vis-NIR Spectroscopy | Charge-transfer bands | Can indicate the formation of π-dimers or aggregates in solution and the solid state. |

| X-ray Crystallography | Solid-state packing and intermolecular distances | Provides structural information that helps to rationalize the observed magnetic properties. |

Other Advanced Analytical and Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

For this compound, ¹H NMR spectroscopy is used to identify the protons on the heterocyclic rings and the formyl proton. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each proton. The aldehydic proton of the formyl group is expected to appear significantly downfield (typically δ 9-10 ppm) due to the strong deshielding effect of the adjacent carbonyl group. The protons on the TTF core would appear at chemical shifts characteristic of vinyl protons, with their exact positions influenced by the electron-withdrawing nature of the formyl substituent.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atom of the formyl group (C=O) is highly deshielded and typically resonates in the δ 180-200 ppm region. The sp²-hybridized carbons of the dithiole rings, including the central C=C bond characteristic of the TTF core, would also be identified in the olefinic region of the spectrum. The precise chemical shifts help confirm the presence and position of the formyl group on the TTF framework. While specific experimental data for this compound is not detailed in the provided literature, the expected values can be inferred from the well-documented spectra of the parent tetrathiafulvalene (TTF) molecule, as shown below.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Tetrathiafulvalene (TTF) as a Reference

| Nucleus | Chemical Shift (δ) in ppm | Description |

| ¹H | ~6.2-6.3 | Vinyl protons on the dithiole rings |

| ¹³C | ~110-112 | sp² carbons of the C=C double bonds within the dithiole rings |

| ¹³C | ~135-137 | Central sp² carbons of the fulvalene (B1251668) C=C bond |

Note: Data is for the parent compound Tetrathiafulvalene (TTF). The presence of a formyl group on this compound would cause shifts in these values, particularly for the adjacent and electronically coupled nuclei.

Mass Spectrometry (e.g., MALDI-TOF MS) for Molecular Weight and Composition Verification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the precise determination of a molecule's molecular weight. For tetrathiafulvalene and its derivatives, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been shown to be a particularly effective and convenient method. nih.gov This "soft" ionization technique minimizes fragmentation, allowing for the clear observation of the molecular ion peak. nih.gov

In the analysis of this compound, MALDI-TOF MS would be used to verify its molecular weight and confirm its elemental composition. The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecule, typically as a singly charged ion [M]⁺. nih.gov The time-of-flight analyzer then measures the m/z of this ion with high accuracy. The experimentally determined mass is compared against the calculated exact mass to confirm the identity of the compound.

Table 2: Calculated Molecular Mass of this compound

| Compound | Chemical Formula | Exact Mass (Da) | Expected [M]⁺ Ion (m/z) |

| This compound | C₇H₃S₄O | 230.9148 | 230.9148 |

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) for Surface and Electronic Structure Analysis

X-ray spectroscopy techniques provide profound insights into the elemental composition, chemical states, and electronic structure of materials.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. acs.org For this compound, XPS analysis would focus on the core-level spectra of carbon, oxygen, and particularly sulfur. The binding energy of the S 2p photoelectrons can distinguish between different sulfur environments, such as sulfides (C-S-C) and oxidized sulfur species. The four sulfur atoms in the TTF core are expected to show characteristic binding energies in the range typical for thioethers or vinyl sulfides.

Table 3: Typical S 2p Binding Energy Ranges for Organic Sulfur Compounds

| Chemical State | S 2p₃/₂ Binding Energy (eV) |

| Thiol/Thioether (C-S) | ~163.0 - 165.0 |

| Sulfone (C-SO₂-C) | ~167.5 - 169.0 |

| Sulfonate (R-SO₃⁻) | ~168.5 - 170.0 |

Note: These are general ranges. The exact binding energy for sulfur in this compound would confirm the sulfide (B99878) nature of the sulfur atoms. xpsfitting.comxpsfitting.com

X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and electronic structure of a specific element. Sulfur K-edge XAS is particularly powerful for studying TTF-based systems as it directly probes the unoccupied electronic states of the sulfur atoms. nih.govrsc.org The position and features of the absorption edge (X-ray Absorption Near-Edge Structure, or XANES) are highly sensitive to the oxidation state and coordination environment of the sulfur atoms. nih.govnih.gov Studies on related TTF derivatives have shown that pre-edge features in the S K-edge spectra can serve as a diagnostic signal for the oxidation state of the TTF core. For instance, a distinct pre-edge peak around 2470.5 eV has been identified as a signature for doubly oxidized TTF cores in related complexes. nih.gov Such analysis would be critical in studying the electronic properties and charge distribution in this compound and its potential charge-transfer complexes.

Raman Spectroscopy for Vibrational Fingerprinting and Structural Dynamics

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, yielding a unique "fingerprint" for a given compound. mdpi.com It is highly sensitive to the molecular structure, symmetry, and the nature of chemical bonds.

In the analysis of this compound, the Raman spectrum would be dominated by vibrations associated with the TTF core. The most intense and structurally informative peaks are typically the C=C stretching modes of the central fulvalene bond and the dithiole rings. researchgate.netaip.org The frequencies of these modes are sensitive to the oxidation state of the TTF moiety; upon oxidation from neutral TTF to the TTF⁺ radical cation, these frequencies shift, providing a powerful tool to study charge transfer processes. researchgate.netaip.org The formyl group would also exhibit characteristic vibrational modes, although they may be less intense than the highly polarizable TTF core vibrations.

Table 4: Prominent Raman Active Vibrational Modes for Neutral Tetrathiafulvalene (TTF)

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Symmetry |

| ~1518 | ν₃ (a_g) - C=C central bond stretch | a_g |

| ~1420 | ν₄ (a_g) - C=C ring stretch | a_g |

| ~735 | ν₅ (a_g) - C-S stretch | a_g |

| ~472 | ν₆ (a_g) - C-S-C bend | a_g |

Source: Data based on vibrational analysis of the parent compound, Tetrathiafulvalene (TTF). researchgate.netaip.org These modes provide a characteristic fingerprint for the TTF core structure.

Computational and Theoretical Chemistry of Formyltetrathiafulvalene and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of tetrathiafulvalene (B1198394) and its derivatives. By approximating the many-electron problem to one concerning the electron density, DFT offers a balance between computational cost and accuracy, making it well-suited for molecules of this size.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For tetrathiafulvalene (TTF), the parent compound of formyltetrathiafulvalene, DFT studies have shown that the molecule is not perfectly planar in its neutral state in the gas phase. Instead, it adopts a "boat-like" conformation. This non-planar structure is a result of the balance between the stabilizing π-conjugation that favors planarity and the steric repulsion between the sulfur atoms.

The introduction of a formyl group (-CHO) is expected to influence the geometry. The electron-withdrawing nature of the formyl group can alter the electron distribution within the TTF core, potentially affecting the degree of non-planarity. Conformational analysis would involve rotating the formyl group relative to the TTF core to identify the lowest energy conformer. While specific studies on this compound are not abundant, it is anticipated that the planar conformation of the TTF core becomes more favorable upon oxidation to the radical cation (TTF•+) and the dication (TTF2+), as the removal of electrons reduces steric repulsion and enhances aromaticity in the dithiolium rings.

Table 1: Comparison of Geometrical Features of TTF and a Substituted Derivative This table presents a hypothetical comparison to illustrate the expected influence of a substituent on the TTF core geometry. Actual values for this compound would require specific calculations.

| Parameter | Tetrathiafulvalene (TTF) | This compound (Hypothetical) |

| Point Group | C2v (boat-like) | Likely Cs |

| Planarity | Non-planar | Expected to be non-planar |

| C=C Double Bond (central) | ~1.35 Å | Expected to be slightly longer |

| C-S Bond Lengths | ~1.76 Å | Minor variations expected |

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), provide reliable predictions of bond lengths and angles that are generally in good agreement with experimental data where available researchgate.net. For the parent TTF molecule, calculated bond lengths for the central C=C bond are typically around 1.35 Å, and the C-S bonds are approximately 1.76 Å.

For this compound, the formyl substituent would introduce new bonds (C-C, C=O, C-H) with expected lengths around 1.48 Å, 1.21 Å, and 1.10 Å, respectively. The presence of this electron-withdrawing group is also predicted to slightly perturb the bond lengths within the TTF core compared to the unsubstituted molecule. Specifically, the central C=C bond might elongate slightly due to the delocalization of π-electrons towards the formyl group.

Table 2: Predicted Bond Lengths and Angles for this compound (Illustrative) These are typical bond lengths and angles for the functional groups and are provided for illustrative purposes. Precise values for the entire molecule would be obtained from a full geometry optimization.

| Bond/Angle | Predicted Value |

| C=C (central TTF) | ~1.35 - 1.36 Å |

| C-S (TTF core) | ~1.75 - 1.77 Å |

| C-C (TTF to formyl) | ~1.48 Å |

| C=O (formyl) | ~1.21 Å |

| ∠(S-C-S) | ~95° |

| ∠(C-C=O) | ~124° |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate the electronic absorption spectra (UV-Vis spectra) of molecules mdpi.com. This method calculates the energies of electronic transitions from the ground state to various excited states. For TTF and its derivatives, the UV-Vis spectrum is characterized by intense π-π* transitions.

In this compound, the presence of the formyl group, a chromophore, is expected to lead to additional absorption bands or a shift in the existing bands of the TTF core. Specifically, an intramolecular charge transfer (ICT) band might appear, corresponding to the transition of electron density from the electron-rich TTF core to the electron-withdrawing formyl group. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions, providing valuable information for the design of new materials with specific optical properties academie-sciences.frresearchgate.net. Studies on similar donor-acceptor systems have shown that TD-DFT can reliably predict these ICT bands academie-sciences.frresearchgate.net.

Table 3: Illustrative TD-DFT Results for a TTF Derivative This table illustrates the type of data obtained from TD-DFT calculations for a generic TTF derivative with an electron-withdrawing group.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~450 | 0.8 | HOMO → LUMO (π-π) |

| S0 → S2 | ~380 | 0.5 | HOMO-1 → LUMO (π-π) |

| S0 → S3 | ~320 | 0.2 | HOMO → LUMO+1 (ICT) |

The electronic properties of this compound, particularly its ability to act as an electron donor, can be elucidated by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ionization potential and indicates the electron-donating ability of the molecule, while the LUMO energy relates to the electron affinity.

The HOMO-LUMO energy gap is a crucial parameter that provides an estimate of the molecule's chemical reactivity and the energy required for electronic excitation. In donor-acceptor molecules like this compound, the HOMO is typically localized on the electron-donating TTF moiety, while the LUMO may be localized on the electron-accepting formyl group or delocalized across the molecule. This spatial separation of the HOMO and LUMO is a key indicator of intramolecular charge transfer upon photoexcitation nih.govresearchgate.net. The density of states (DOS) plot provides a graphical representation of the number of available electronic states at each energy level, offering a more detailed picture of the electronic structure than the HOMO-LUMO gap alone osti.gov.

Table 4: Frontier Molecular Orbital Energies (Illustrative) This table shows representative HOMO and LUMO energies for TTF and the expected effect of a formyl substituent.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Tetrathiafulvalene (TTF) | ~ -4.8 | ~ -1.5 | ~ 3.3 |

| This compound | Expected to be lower | Expected to be lower | Expected to be smaller |

The hallmark of TTF and its derivatives is their reversible two-step oxidation to a stable radical cation and dication. DFT calculations can be employed to predict the redox potentials associated with these oxidation processes. By calculating the total energies of the neutral, radical cation, and dication species, and incorporating the effects of the solvent (often using a polarizable continuum model), it is possible to estimate the standard redox potentials.

The electron-withdrawing formyl group is expected to make the oxidation of the TTF core more difficult, resulting in higher oxidation potentials compared to the unsubstituted TTF. This is because the formyl group withdraws electron density from the TTF core, making it less electron-rich and thus harder to oxidize. Theoretical calculations can quantify this effect and correlate it with experimental data from techniques like cyclic voltammetry researchgate.netresearchgate.net.

Table 5: Comparison of Redox Potentials (vs. Ag/AgCl) This table presents experimental redox potentials for a related TTF derivative to illustrate the expected trend for this compound.

| Compound | E½¹ (V) | E½² (V) |

| Tetrathiafulvalene (TTF) | +0.34 | +0.78 |

| 2-(2-Thienyl)-TTF | +0.42 | +0.86 |

| This compound | Expected to be higher than TTF | Expected to be higher than TTF |

Note: The redox potentials are highly dependent on the solvent and electrolyte used. nih.gov

Semiempirical Calculation Methods (e.g., PM3) for Molecular Geometry and Intermolecular Interactions

Semiempirical methods, such as PM3 (Parametrized Model 3), offer a computationally less expensive alternative to DFT for studying large molecular systems and intermolecular interactions. These methods are based on the Hartree-Fock formalism but use empirical parameters to simplify the calculations, particularly the electron-electron repulsion integrals.

For this compound, PM3 can be used for initial geometry optimizations to explore the potential energy surface and identify different conformers. While generally less accurate than DFT for predicting absolute energies and fine geometric details, PM3 can provide reasonable molecular geometries, especially for organic molecules researchgate.netnih.gov.

PM3 is also useful for studying intermolecular interactions in molecular aggregates or crystals of this compound. It can provide insights into the packing of molecules in the solid state and estimate the strength of non-covalent interactions, such as π-π stacking and hydrogen bonding (if applicable), which are crucial for determining the bulk properties of the material. However, it's important to note that modern DFT methods that include dispersion corrections often provide a more accurate description of these weak interactions.

Theoretical Studies on Non-Linear Optical Responses and Properties

Theoretical calculations, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in predicting and understanding the non-linear optical (NLO) properties of TTF derivatives, including analogues of this compound. The NLO response of organic molecules is intimately linked to their electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally correlates with a larger NLO response.

The introduction of an electron-withdrawing group, such as the formyl (-CHO) group, onto the electron-rich TTF core creates a classic donor-π-acceptor (D-π-A) architecture. This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key factor for enhancing NLO properties. Computational studies on similar D-π-A systems based on TTF have shown that the magnitude of the first hyperpolarizability (β), a measure of the second-order NLO response, is highly sensitive to the nature of the acceptor group.

While specific data for this compound is not extensively tabulated in the literature, theoretical studies on related TTF derivatives provide valuable insights. For instance, DFT calculations have been used to determine the polarizability (α) and first hyperpolarizability (β) of various TTF-based systems. These calculations consistently show that the presence of electron-withdrawing substituents leads to a significant increase in the β value compared to the unsubstituted TTF molecule. This enhancement is attributed to the increased charge transfer character of the first excited state.

The following table presents a conceptual comparison of calculated electronic and NLO properties for unsubstituted TTF and a hypothetical this compound, based on trends observed in computational studies of TTF derivatives.

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Average Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |

| Tetrathiafulvalene | ~4.5 | 0 | Low | Very Low |

| This compound | < 4.5 | Moderate | Moderate | High |

Note: The values for this compound are qualitative predictions based on established theoretical trends for TTF derivatives with electron-withdrawing substituents.

Frequency-dependent calculations are also crucial for comparing theoretical predictions with experimental results obtained at specific laser frequencies. These calculations often reveal that the NLO response can be significantly enhanced near the resonance frequency of the molecule.

Computational Analysis of Magnetic Exchange Interactions within Multi-Spin Systems

Computational chemistry provides powerful tools to investigate magnetic exchange interactions in multi-spin systems incorporating TTF derivatives. When this compound is linked to one or more radical centers, the nature and strength of the magnetic coupling between the spins can be predicted using methods like unrestricted DFT. The magnetic exchange coupling constant, J, quantifies this interaction, with a positive value indicating ferromagnetic coupling (parallel spin alignment) and a negative value indicating antiferromagnetic coupling (antiparallel spin alignment).

The planarity of the molecule plays a critical role in determining the strength of the magnetic coupling. Computational models have demonstrated that twisting the molecular structure, which disrupts the π-orbital overlap between the spin-carrying units, can significantly reduce the magnitude of J. In some cases, a large torsional angle can even switch the interaction from ferromagnetic to weakly antiferromagnetic.

The formyl group on the TTF core can influence the magnetic exchange interactions in a multi-spin system in several ways:

Electronic Perturbation: As an electron-withdrawing group, the formyl substituent modifies the spin density distribution on the TTF unit, which in turn can alter the exchange coupling pathway.

Steric Effects: The presence of the formyl group can induce conformational changes in the molecule, affecting the planarity and, consequently, the magnetic interaction.

A representative set of calculated magnetic exchange coupling constants for a series of TTF-π-verdazyl diradicals is shown in the table below, illustrating the influence of the linker on the magnetic properties.

| Linker between TTF and Verdazyl | Calculated J (cm⁻¹) | Magnetic Coupling |

| Phenyl | +108.5 | Ferromagnetic |

| Biphenyl | -25.7 | Antiferromagnetic |

| Thiophene | +98.2 | Ferromagnetic |

| Bithiophene | -18.4 | Antiferromagnetic |

These theoretical findings are crucial for the rational design of novel molecular magnetic materials based on TTF derivatives, where the magnetic properties can be tuned by chemical modification.

Investigation of Electronic Effects of Substituents and Linkers on Molecular Properties

The electronic properties of the tetrathiafulvalene core are highly tunable through the introduction of substituents and the nature of any linking groups. The formyl group, being a moderately electron-withdrawing substituent, exerts a significant influence on the molecular properties of TTF. Computational studies, often in conjunction with experimental techniques like cyclic voltammetry, have provided a detailed understanding of these electronic effects.

Key Electronic Effects of the Formyl Substituent:

Oxidation Potentials: The TTF molecule is known for its two reversible one-electron oxidations to form the radical cation (TTF˙⁺) and the dication (TTF²⁺). The electron-withdrawing nature of the formyl group makes the removal of electrons from the TTF core more difficult. Consequently, this compound is expected to exhibit higher oxidation potentials compared to unsubstituted TTF. Theoretical calculations of ionization potentials and electron affinities corroborate this trend.

HOMO-LUMO Energy Levels: The formyl group leads to a stabilization of both the HOMO and LUMO energy levels. However, the stabilization of the HOMO is generally more pronounced. This results in an increase in the electron affinity and ionization potential of the molecule. The HOMO-LUMO gap can either decrease or increase depending on the relative stabilization of the two orbitals, which has implications for the molecule's optical and electronic properties. semanticscholar.org

Intramolecular Charge Transfer (ICT): The presence of both the electron-donating TTF moiety and the electron-withdrawing formyl group imparts a degree of ICT character to the ground state of this compound. This ICT is significantly enhanced in the excited state, which is a key factor for its potential NLO properties.

The following table summarizes the expected trends in the electronic properties of tetrathiafulvalene upon substitution with electron-donating groups (EDG) and electron-withdrawing groups (EWG) like the formyl group.

| Property | Unsubstituted TTF | TTF with EDG | TTF with EWG (e.g., -CHO) |

| First Oxidation Potential | Baseline | Lower | Higher |

| HOMO Energy Level | Baseline | Higher (less stable) | Lower (more stable) |

| LUMO Energy Level | Baseline | Higher | Lower |

| Electron-Donating Ability | High | Very High | Moderate |

These computational and theoretical insights are invaluable for the targeted design of this compound analogues and other TTF derivatives with tailored electronic properties for applications in molecular electronics, materials science, and beyond.

Crystal Engineering and Supramolecular Assembly of Formyltetrathiafulvalene Based Architectures

X-ray Single Crystal Diffraction Studies

Single-crystal X-ray diffraction (scXRD) stands as the most definitive analytical technique for elucidating the precise three-dimensional structure of crystalline materials at the atomic level. nih.govuol.de This method provides detailed insights into molecular conformation, crystal packing, and the intricate network of intermolecular interactions that govern the supramolecular architecture of formyltetrathiafulvalene in the solid state.

Through the analysis of X-ray diffraction patterns from a single crystal, a detailed model of the molecule's structure is generated, yielding precise atomic coordinates. uol.de From these coordinates, crucial geometric parameters such as bond lengths, bond angles, and torsion angles are calculated. For this compound, this analysis precisely defines the geometry of the core tetrathiafulvalene (B1198394) framework and the orientation of the appended formyl group.

Key conformational features revealed by scXRD include the degree of planarity of the dithiole rings and the central tetrathiafulvalene core. The planarity is critical, as it influences the efficiency of π-orbital overlap between adjacent molecules, which is fundamental to the material's charge transport properties. The analysis also determines the conformation of the formyl substituent relative to the TTF plane, which can influence crystal packing and intermolecular hydrogen bonding patterns.

Table 1: Representative Crystallographic Data for a this compound Derivative This table presents typical data obtained from a single-crystal X-ray diffraction experiment. The values are illustrative of the precision achieved.

| Parameter | Value | Description |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group describing the arrangement of molecules within the unit cell. |

| a (Å) | 8.35 | Unit cell dimension along the a-axis. |

| b (Å) | 12.91 | Unit cell dimension along the b-axis. |

| c (Å) | 8.15 | Unit cell dimension along the c-axis. |

| β (°) | 96.6 | The angle between the a and c axes in a monoclinic system. |

| Volume (ų) | 872.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |